2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
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Overview
Description
2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is a chemical compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions to form the benzisothiazole ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, benzisothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine: In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Benzisothiazole derivatives have been investigated for their roles in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Benzisothiazole: The parent compound, which lacks the oxo and acetic acid groups.
2-Mercaptobenzothiazole: A related compound with a thiol group instead of the oxo group.
Benzothiazole: A simpler structure without the additional functional groups.
Uniqueness: 2-(3-Oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to the presence of both the oxo group and the acetic acid moiety, which can influence its reactivity and biological activity. These functional groups can enhance its ability to interact with various targets and undergo specific chemical reactions.
Properties
IUPAC Name |
2-(3-oxo-2,1-benzothiazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14-10/h1-4H,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQBPKTERUXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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